molecular formula C6H12N2O2 B082827 N,N',2-trimethylpropanediamide CAS No. 13566-69-3

N,N',2-trimethylpropanediamide

Cat. No. B082827
CAS RN: 13566-69-3
M. Wt: 144.17 g/mol
InChI Key: PRMCBQFBVZGCIA-UHFFFAOYSA-N
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Description

N,N',2-trimethylpropanediamide (TMPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMPD is a diamide compound that is synthesized through a multi-step process involving the reaction of 2-methyl-2-nitropropane-1,3-diol with ammonia and subsequent reduction of the nitro group.

Mechanism Of Action

The mechanism of action of N,N',2-trimethylpropanediamide is not fully understood. However, it is believed that N,N',2-trimethylpropanediamide may act as a radical scavenger and antioxidant. N,N',2-trimethylpropanediamide has been shown to inhibit lipid peroxidation and protect cells from oxidative stress. It has also been suggested that N,N',2-trimethylpropanediamide may have anti-inflammatory properties.

Biochemical And Physiological Effects

N,N',2-trimethylpropanediamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N,N',2-trimethylpropanediamide can protect cells from oxidative stress and reduce apoptosis. N,N',2-trimethylpropanediamide has also been shown to reduce inflammation and improve mitochondrial function. In vivo studies have shown that N,N',2-trimethylpropanediamide can improve cardiac function and reduce myocardial infarction size in animal models.

Advantages And Limitations For Lab Experiments

One of the primary advantages of N,N',2-trimethylpropanediamide is its ability to act as a radical scavenger and antioxidant. This makes it a useful tool in studying oxidative stress and inflammation in vitro and in vivo. However, N,N',2-trimethylpropanediamide has some limitations in lab experiments. It has a short half-life and can be difficult to administer in vivo. It is also relatively unstable and can degrade over time.

Future Directions

There are several future directions for N,N',2-trimethylpropanediamide research. One area of interest is its potential use as a therapeutic agent for cardiovascular disease. N,N',2-trimethylpropanediamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models. Another area of interest is its potential use in neurodegenerative diseases. N,N',2-trimethylpropanediamide has been shown to protect neurons from oxidative stress and reduce inflammation in vitro. Further studies are needed to determine the potential therapeutic applications of N,N',2-trimethylpropanediamide in these areas. Additionally, more research is needed to fully understand the mechanism of action of N,N',2-trimethylpropanediamide and its potential interactions with other compounds.

Synthesis Methods

N,N',2-trimethylpropanediamide is synthesized through a multi-step process involving the reaction of 2-methyl-2-nitropropane-1,3-diol with ammonia and subsequent reduction of the nitro group. The reaction is carried out in the presence of a catalyst such as platinum or palladium. The resulting product is purified through distillation and recrystallization to obtain a pure form of N,N',2-trimethylpropanediamide.

Scientific Research Applications

N,N',2-trimethylpropanediamide has been used in various scientific research applications due to its unique properties. One of the primary uses of N,N',2-trimethylpropanediamide is as a co-catalyst in the synthesis of polyurethane foams. N,N',2-trimethylpropanediamide is also used as a curing agent in epoxy resins and as a stabilizer in PVC. In addition to its industrial uses, N,N',2-trimethylpropanediamide has also been studied for its potential applications in biological and medical research.

properties

CAS RN

13566-69-3

Product Name

N,N',2-trimethylpropanediamide

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N,N',2-trimethylpropanediamide

InChI

InChI=1S/C6H12N2O2/c1-4(5(9)7-2)6(10)8-3/h4H,1-3H3,(H,7,9)(H,8,10)

InChI Key

PRMCBQFBVZGCIA-UHFFFAOYSA-N

SMILES

CC(C(=O)NC)C(=O)NC

Canonical SMILES

CC(C(=O)NC)C(=O)NC

Other CAS RN

13566-69-3

synonyms

2-mMa
N,N'-dimethyl-2-methylmalondiamide

Origin of Product

United States

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